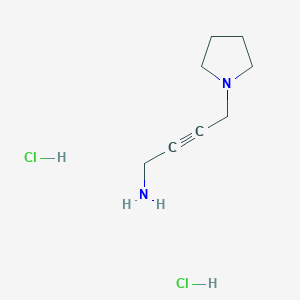

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Description

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a tertiary amine salt characterized by a pyrrolidine ring attached to a but-2-yn-1-yl backbone, with two hydrochloride counterions. Dihydrochloride salts of amines are often employed to enhance solubility and stability, particularly in biological or aqueous systems .

Properties

IUPAC Name |

4-pyrrolidin-1-ylbut-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c9-5-1-2-6-10-7-3-4-8-10;;/h3-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUWJBPUWBYXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of pyrrolidine with butynylamine under specific conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, are essential to obtain high-purity (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride .

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions often involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to fit into the binding pockets of proteins, disrupting their normal function .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Insights :

- The target compound’s alkyne group distinguishes it from analogues like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which features an aromatic pyridine ring. Alkyne groups may confer unique reactivity in click chemistry or cross-coupling reactions.

- Unlike ethylenediamine dihydrochloride (a primary amine), the target compound’s tertiary amine and pyrrolidine ring may reduce nucleophilicity but enhance lipid solubility, impacting bioavailability in pharmaceutical contexts .

Physicochemical Properties

Insights :

Insights :

- The target compound’s structural complexity positions it for niche roles in medicinal chemistry, whereas simpler analogues like ethylenediamine dihydrochloride have broader industrial uses .

Biological Activity

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a synthetic compound that combines a pyrrolidine ring with a butynyl chain and an amine group. This unique structure positions it as a significant candidate in medicinal chemistry, particularly in drug design and development.

Synthesis

The synthesis of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction between pyrrolidine and butynylamine. Microwave-assisted organic synthesis (MAOS) is often employed to enhance efficiency and yield. Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to ensure high purity levels.

The biological activity of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects, including potential anticancer properties .

Anticancer Properties

Research indicates that compounds similar to (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride have demonstrated cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have been evaluated for their anticancer activities, showing effectiveness against prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines .

Case Studies

A study on Mannich bases related to this compound revealed that certain derivatives exhibited IC50 values lower than 2 µg/mL against the MCF-7 cell line, indicating strong cytotoxic potential. The structure–activity relationship suggested that increasing hydrophobicity could enhance cytotoxicity .

Antibacterial Activity

In addition to anticancer properties, derivatives of pyrrolidine compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .

Structural Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Pyrrolidine ring | Anticancer, antibacterial |

| Pyrrolopyrazine Derivatives | Pyrrolidine ring + pyrazine | Anticancer |

| (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride | Pyrrolidine ring + butynyl chain | Anticancer, enzyme inhibition |

The unique butynyl chain in (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride differentiates it from other pyrrolidine derivatives, potentially enhancing its reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.